REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[OH:8][C:9]1[CH:24]=[CH:23][C:12]([C:13]([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21]C)=[O:20])=[O:14])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:2]([O:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:14])=[CH:23][CH:24]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3.4|
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCC
|
Name
|
methyl 5-(4-hydroxybenzoyl)pentanoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)CCCCC(=O)OC)C=C1
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue (3.3 g) is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux in 2N sodium hydroxide (26 ml) for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is partitioned between water (200 ml) and ether (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×250 ml)
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to a tan crystalline solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)CCCCC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |